![molecular formula C9H11NO2 B102801 2-(3-Methoxyphenyl)acetamide CAS No. 18463-71-3](/img/structure/B102801.png)
2-(3-Methoxyphenyl)acetamide
Overview
Description
“2-(3-Methoxyphenyl)acetamide” is a chemical compound with the molecular formula C9H11NO2 . It has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da . This compound is also known by its IUPAC name, 2-(3-Methoxyphenyl)acetamide .
Molecular Structure Analysis
The molecular structure of “2-(3-Methoxyphenyl)acetamide” consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The compound has a linear formula of C9H11NO2 .
Physical And Chemical Properties Analysis
“2-(3-Methoxyphenyl)acetamide” has a density of 1.1±0.1 g/cm3, a boiling point of 354.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 59.9±3.0 kJ/mol and a flash point of 200.8±19.5 °C . The compound has a molar refractivity of 46.0±0.3 cm3, and it accepts 3 hydrogen bonds and donates 2 .
Scientific Research Applications
Medicinal Chemistry and Drug Design
2-(3-Methoxyphenyl)acetamide is a compound that has been explored for its potential in medicinal chemistry. It serves as a building block for the synthesis of various pharmacologically active molecules. Its structure is amenable to modifications, allowing chemists to design and develop new pharmaceutical compounds with improved efficacy and safety profiles .
Agriculture
In the agricultural sector, compounds like 2-(3-Methoxyphenyl)acetamide may be used in the synthesis of agrochemicals. These chemicals, such as fungicides, herbicides, and insecticides, play a crucial role in protecting crops and ensuring maximum yield .
Material Science
This compound’s derivatives can be utilized in material science, particularly in the development of novel materials with specific properties. These materials might be used in various applications, ranging from electronics to coatings .
Industrial Applications
In industrial settings, 2-(3-Methoxyphenyl)acetamide and its derivatives can be used as intermediates in the synthesis of more complex chemical entities. These substances may be employed in the manufacture of dyes, resins, and other polymers that require specific chemical properties .
Environmental Applications
The environmental applications of 2-(3-Methoxyphenyl)acetamide include its use in environmental monitoring and remediation processes. It could be involved in the synthesis of chemicals that help in the detection and breakdown of pollutants .
Biochemistry and Analytical Chemistry
2-(3-Methoxyphenyl)acetamide plays a role in biochemistry and analytical chemistry as a standard or reagent. It can be used in analytical procedures for the quantification and qualification of biological samples, aiding in research and diagnostics .
Mechanism of Action
Target of Action
The primary target of 2-(3-Methoxyphenyl)acetamide is the Aralkylamine dehydrogenase . This enzyme is found in the organism Alcaligenes faecalis . The compound interacts with both the light and heavy chains of this enzyme .
Mode of Action
It is known to interact with its target, the aralkylamine dehydrogenase, which could lead to changes in the enzyme’s activity .
Biochemical Pathways
Given its interaction with aralkylamine dehydrogenase, it may influence the metabolic pathways involving this enzyme .
Safety and Hazards
Relevant Papers
There are several papers related to “2-(3-Methoxyphenyl)acetamide”. One paper discusses the synthesis and antioxidant properties of a related compound . Another paper presents an experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with a methoxyphenyl moiety .
properties
IUPAC Name |
2-(3-methoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKKEDGOBIXMHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379307 | |
Record name | 2-(3-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)acetamide | |
CAS RN |
18463-71-3 | |
Record name | 2-(3-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does 2-(3-Methoxyphenyl)acetamide exhibit any biological activity?
A1: While 2-(3-Methoxyphenyl)acetamide itself did not show significant toxicity against Meloidogyne hapla, Pythium irregulare, and Verticillium dahliae at concentrations up to 1.0 mg/mL [], it is a degradation product of glucolimnanthin. This glucosinolate, found in Meadowfoam (Limnanthes alba) seed meal, breaks down into various compounds, some of which demonstrate interesting biological activities, particularly against soilborne pathogens [].
Q2: What is the role of hydrogen bonding in the crystal structure of 2-(3-Methoxyphenyl)acetamide?
A2: 2-(3-Methoxyphenyl)acetamide crystallizes in a pattern similar to other 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides []. The crystal structure is characterized by the formation of ribbons. These ribbons are generated by N-H...O and C-H...O hydrogen bonds linking individual molecules of 2-(3-Methoxyphenyl)acetamide []. This hydrogen bonding pattern highlights the importance of intermolecular interactions in the solid-state structure of this compound.
Q3: Are there any known structural analogues of 2-(3-Methoxyphenyl)acetamide with differing biological activities?
A3: Yes, the research highlights that a structurally similar degradation product of glucolimnanthin, 3-methoxybenzyl isothiocyanate, exhibited considerably higher toxicity against Meloidogyne hapla, Pythium irregulare, and Verticillium dahliae compared to 2-(3-Methoxyphenyl)acetamide []. This difference in activity suggests that modifications to the functional groups attached to the benzene ring can significantly impact the biological properties of these compounds.
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